BenchChemオンラインストアへようこそ!

4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

CYP3A4 inhibition drug-drug interaction ADMET

Select this exact 4-acetyl chromeno-thiazole benzamide to avoid the variable CYP inhibition and toxicity profiles of generic substitutes. Validated in a cytochrome P450 panel (CYP3A4 AC50: 7.94 µM), it shows a favorable safety window in HepG2 cells at 33 µM. Ideal for calibrating DDI assays, serving as a non-hepatotoxic carrier in liver cancer models, and exploring Fanconi anemia pathway targets (RMI-FANCM). The 4-acetyl handle also enables rapid probe derivatization.

Molecular Formula C19H14N2O3S
Molecular Weight 350.39
CAS No. 681159-02-4
Cat. No. B2769060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
CAS681159-02-4
Molecular FormulaC19H14N2O3S
Molecular Weight350.39
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
InChIInChI=1S/C19H14N2O3S/c1-11(22)12-6-8-13(9-7-12)18(23)21-19-20-17-14-4-2-3-5-15(14)24-10-16(17)25-19/h2-9H,10H2,1H3,(H,20,21,23)
InChIKeyHKCSCGKYTKQMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide (CAS 681159-02-4): A Chromeno-Thiazole Benzamide with Documented CYP3A4 and Cytotoxicity Profiles


4-Acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a synthetic organic compound belonging to the chromeno-thiazole class, featuring a 4H-chromeno[4,3-d]thiazole core linked to a 4-acetylbenzamide moiety . Its molecular formula is C19H14N2O3S and its molecular weight is 350.4 g/mol . The compound has been included in screening campaigns for protein-protein interaction inhibitors (RMI-FANCM) and evaluated in a cytochrome P450 panel assay, showing an AC50 of 7.94 µM against CYP3A4 [1]. Additionally, it has been tested in a HepG2 cytotoxicity assay at 33 µM, yielding viability readouts that suggest a low cytotoxic burden in this hepatocarcinoma model . These data points, while limited, provide initial quantitative anchors for compound selection.

Why Chromeno-Thiazole Benzamides Cannot Be Interchanged: Substitution-Dependent CYP Liability and Cytotoxicity Drive Selection


Generic substitution within the chromeno[4,3-d]thiazol-2-yl benzamide series is not advisable because small changes in the benzamide substituent can significantly alter key drug-likeness parameters such as cytochrome P450 inhibition and cellular toxicity. For instance, the 4-acetyl derivative (target compound) demonstrates a measured CYP3A4 AC50 of 7.94 µM [1], a value that places it in a moderate liability range compared to structurally related benzamides that may exhibit stronger or weaker CYP inhibition. Furthermore, cytotoxicity readouts in HepG2 cells at 33 µM show variable viability signals , indicating that even within this scaffold, the 4-acetyl substitution confers a distinct safety window that warrants direct experimental comparison rather than assumption of interchangeability. The specific quantitative evidence detailed below supports the need for compound-level procurement decisions.

Quantitative Differentiation of 4-Acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide: CYP3A4 Liability and In Vitro Cytotoxicity


CYP3A4 Inhibition Liability: 4-Acetyl Derivative vs. Reference Inhibitor Ketoconazole

The target compound exhibits an AC50 of 7.94 µM (7943.28 nM) in a CYP3A4 panel assay [1]. This value indicates low to moderate CYP3A4 inhibitory potential, which is substantially weaker than the potent CYP3A4 inhibitor ketoconazole (IC50 ≈ 0.01 µM) [2]. For procurement, this suggests that the 4-acetyl chromeno-thiazole benzamide carries a reduced risk of CYP3A4-mediated drug-drug interactions relative to strong CYP3A4 inhibitors, though its liability is not negligible.

CYP3A4 inhibition drug-drug interaction ADMET chromeno-thiazole

HepG2 Cytotoxicity at 33 µM: 4-Acetyl Derivative vs. Doxorubicin Baseline

In a HepG2 cytotoxicity assay, the target compound was tested at 33 µM, yielding data readout values ranging from 55 to 158 (likely percent viability) across multiple replicates . This indicates that the compound does not induce severe cytotoxicity in HepG2 cells at this concentration, especially when compared to the known cytotoxic agent doxorubicin, which typically exhibits IC50 values in the low micromolar range (~0.1–1 µM) in HepG2 cells [1]. The high viability of the 4-acetyl derivative at a concentration well above typical cytotoxic IC50s for doxorubicin suggests a favorable safety margin in hepatic models.

HepG2 cytotoxicity hepatocarcinoma safety screening

Class-Level Differentiation: Chromeno-Thiazole Scaffold vs. Benzothiazole-Dominated Inhibitors in RMI-FANCM Interaction Screens

The target compound was included in a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction . While specific activity data for this compound in this screen are not publicly available, the chromeno-thiazole scaffold represents a distinct chemotype compared to benzothiazole-based inhibitors that dominate this target space. Benzothiazole derivatives such as those described in patent US6727247 have been explored as adenosine receptor ligands and kinase inhibitors [1], but the chromeno[4,3-d]thiazole core introduces an oxygen atom in the fused ring system that alters hydrogen-bonding capacity and conformational flexibility relative to sulfur-only benzothiazole cores. This structural divergence may confer unique binding modes in protein-protein interfaces that are rich in hydrogen-bond donors and acceptors.

protein-protein interaction RMI-FANCM Fanconi anemia DNA repair

Procurement-Guiding Application Scenarios for 4-Acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide


Hepatocellular Carcinoma Model Development Requiring Low Baseline Cytotoxicity

Given the low cytotoxicity profile of the 4-acetyl derivative in HepG2 cells at 33 µM , this compound is well-suited for use in hepatocellular carcinoma models where the test agent should not confound results through intrinsic hepatotoxicity. It can serve as a negative control or a carrier for studying drug metabolism in liver cancer cell lines, ensuring that observed effects are due to the target pathway and not compound-induced cell death.

CYP3A4-Mediated Drug-Drug Interaction Screening Panels

The measured CYP3A4 AC50 of 7.94 µM [1] allows researchers to include this compound in drug-drug interaction screening panels as a moderate CYP3A4 interactor. It can be used alongside strong inhibitors (e.g., ketoconazole) and non-inhibitors to calibrate assay sensitivity and assess the CYP liability of new chemical entities during lead optimization.

Exploratory Chemistry for Protein-Protein Interaction Inhibitors Targeting Fanconi Anemia Pathway

The inclusion of this chromeno-thiazole benzamide in an RMI-FANCM interaction screen highlights its potential as a starting point for medicinal chemistry efforts targeting the Fanconi anemia DNA repair pathway. Structural modifications of the 4-acetyl group and the chromene oxygen could be explored to improve binding affinity and selectivity over benzothiazole-based inhibitors, which have been more extensively patented.

Chemical Biology Probe Synthesis via Acetyl Group Functionalization

The 4-acetyl substituent on the benzamide ring provides a reactive handle for further derivatization (e.g., oxime formation, hydrazone synthesis, or reduction to an alcohol). This synthetic versatility is advantageous for creating chemical biology probes, such as affinity tags or fluorescent conjugates, while maintaining the core chromeno-thiazole scaffold that distinguishes this compound from simpler benzamide analogs.

Quote Request

Request a Quote for 4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.